4-Methoxybut-1-ene: A Comprehensive Technical Guide on Physical Constants, Reactivity, and Synthetic Applications
4-Methoxybut-1-ene: A Comprehensive Technical Guide on Physical Constants, Reactivity, and Synthetic Applications
Executive Summary
In the landscape of modern organic synthesis and drug development, functionalized terminal alkenes serve as indispensable building blocks. 4-Methoxybut-1-ene (CAS: 4696-30-4), also known as 3-butenyl methyl ether, occupies a unique chemical space[1]. Unlike its enol ether isomers, which exhibit high reactivity due to resonance stabilization, 4-methoxybut-1-ene is a homoallylic ether. This structural nuance isolates the alkene from the electron-donating effects of the oxygen atom, resulting in a molecule that behaves primarily as a simple terminal olefin while retaining a polar, coordinating methoxy tail[2].
This whitepaper provides an in-depth analysis of the physical constants, structural causality, and field-proven synthetic methodologies associated with 4-methoxybut-1-ene, designed specifically for researchers and drug development professionals.
Physical Constants and Chemical Properties
Understanding the physical properties of 4-methoxybut-1-ene is critical for optimizing reaction conditions, particularly in distillation, solvent selection, and catalytic coordination. The presence of the methoxy group introduces dipole-dipole interactions, elevating its boiling point (71.3 °C) compared to unfunctionalized analogs like 1-pentene (30 °C), while remaining volatile enough for facile removal post-reaction[3].
Quantitative Data Summary
| Property | Value | Causality / Significance |
| IUPAC Name | 4-Methoxybut-1-ene | Standard nomenclature[4]. |
| CAS Number | 4696-30-4 | Primary registry identifier[1]. |
| Molecular Formula | C₅H₁₀O | Indicates one degree of unsaturation[3]. |
| Molecular Weight | 86.13 g/mol | Low molecular weight facilitates high vapor pressure[4]. |
| Boiling Point | 71.3 °C at 760 mmHg | Dictates reflux conditions in atmospheric syntheses[3]. |
| Density | 0.765 g/cm³ | Lighter than water; informs biphasic extraction protocols[3]. |
| Refractive Index | 1.39 | Used for rapid purity assessment via refractometry[3]. |
| Vapor Pressure | 135 mmHg at 25 °C | High volatility requires sealed handling to prevent loss[3]. |
Structural Analysis & Reactivity Profile
The reactivity of methoxybutene isomers is governed by the proximity of the methoxy group to the double bond. In 4-methoxybut-1-ene, the oxygen atom is separated from the alkene by two methylene bridges.
Causality of Reactivity: Because of this separation, the oxygen's lone pairs cannot participate in resonance stabilization of the double bond or any resulting carbocation intermediates. Consequently, 4-methoxybut-1-ene lacks the heightened nucleophilicity characteristic of enol ethers (like 1-methoxybut-1-ene) or allylic ethers (like 3-methoxybut-1-ene)[2]. Instead, the methoxy group exerts only a weak electron-withdrawing inductive effect. In fundamental electrophilic additions (e.g., epoxidation, hydrobromination), 4-methoxybut-1-ene reacts at rates comparable to simple terminal alkenes[2]. However, the distal methoxy group provides a critical Lewis base site, enabling bidentate coordination in transition-metal-catalyzed reactions.
Electronic and structural factors governing 4-Methoxybut-1-ene reactivity.
Synthetic Methodologies
Primary Synthesis: Williamson Ether Protocol
4-Methoxybut-1-ene is typically synthesized via a classic Williamson ether synthesis, leveraging the nucleophilic attack of methoxide on a homoallylic halide[5].
Self-Validating Experimental Protocol:
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Reagent Preparation: Dissolve sodium metal in anhydrous methanol at 0 °C to generate a standardized solution of sodium methoxide. Causality: In-situ generation ensures the absence of hydroxide impurities, preventing the formation of 3-buten-1-ol byproducts.
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Nucleophilic Substitution: Slowly add 1 equivalent of 4-bromo-1-butene to the methoxide solution under an inert argon atmosphere.
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Thermal Activation: Heat the mixture to reflux (approx. 65 °C) for 4 hours. Validation: Monitor the reaction via GC-MS. The disappearance of the 4-bromo-1-butene peak confirms reaction completion.
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Quenching & Extraction: Cool the reaction to room temperature and quench with distilled water. Extract the aqueous layer with diethyl ether (3x). Causality: Water dissolves the precipitated sodium bromide salts and quenches unreacted methoxide, isolating the organic product in the ether phase.
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Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. Perform fractional distillation, collecting the fraction boiling at 71–72 °C[3].
Step-by-step Williamson ether synthesis workflow for 4-Methoxybut-1-ene.
Advanced Applications in Drug Development & Catalysis
The true value of 4-methoxybut-1-ene in pharmaceutical research lies in its utility as a functionalized precursor for complex chiral molecules and advanced materials.
Asymmetric Hydroboration
4-Methoxybut-1-ene is a prime substrate for asymmetric hydroboration, enabling the stereoselective synthesis of chiral 4-methoxy-2-butanol[6].
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Mechanistic Causality: The reaction leverages allylic strain and the steric bulk of the methoxy group to dictate transition-state geometry. When a chiral boron catalyst approaches the alkene, it favors the less hindered face, enforcing anti-Markovnikov regiochemistry and high enantioselectivity[6]. The resulting chiral alcohol is a highly sought-after solvent and building block in asymmetric drug synthesis.
Mechanism of asymmetric hydroboration yielding chiral 4-methoxy-2-butanol.
Hydrocyanation and Olefin Polymerization
Beyond small-molecule synthesis, 4-methoxybut-1-ene is utilized in transition-metal-catalyzed hydrocyanation to form functionalized nitriles, a critical step in synthesizing active pharmaceutical ingredients (APIs)[7]. Furthermore, it serves as a polar comonomer in advanced olefin polymerization. Using specialized neutral nickel or metallocene catalyst systems, 4-methoxybut-1-ene can be copolymerized with ethylene to produce functionalized polymers with enhanced surface properties and dyeability[8]. The methoxy group acts as a polar anchor, while the terminal alkene integrates into the polymer backbone.
Handling, Safety, and Storage Protocols
To ensure experimental trustworthiness and laboratory safety, strict handling protocols must be observed:
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Flammability: With a high vapor pressure (135 mmHg at 25 °C), 4-methoxybut-1-ene is highly flammable. It must be handled in spark-free fume hoods[1].
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Peroxide Formation: As an ether, it is susceptible to auto-oxidation upon prolonged exposure to air and light, forming explosive peroxides.
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Storage Protocol: Store at -10 °C under an inert atmosphere (nitrogen or argon)[1]. Prior to distillation or heating, the solvent must be tested for peroxides using standard iodide test strips. If peroxides are present, they must be quenched by washing with an acidic solution of ferrous sulfate before proceeding.
References
-
PubChem - 4-Methoxybut-1-ene | C5H10O | CID 317680[Link]
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AskFilo - Draw the products obtained from each of the following reactions...[Link]
- Google Patents - US7479531B2 - Olefin polymerization c
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ResearchGate - Hydrocyanation in Organic Synthesis[Link]
Sources
- 1. 4-methoxybut-1-ene | 4696-30-4 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-methoxybut-1-ene | 4696-30-4 [chemnet.com]
- 4. 4-Methoxybut-1-ene | C5H10O | CID 317680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Draw the products obtained from each of the following reactions and show .. [askfilo.com]
- 6. evitachem.com [evitachem.com]
- 7. researchgate.net [researchgate.net]
- 8. US7479531B2 - Olefin polymerization catalyst system useful for polar monomers - Google Patents [patents.google.com]
